molecular formula C16H15NO2 B3079884 3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 107801-69-4

3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3079884
CAS No.: 107801-69-4
M. Wt: 253.29 g/mol
InChI Key: SKFZAKZDYWSXAN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a methoxyphenyl group attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate cyclization, leading to the formation of the desired quinolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinolinone derivatives with various functional groups.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinolinone compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1,2-dihydroquinolin-2-one: Similar structure but differs in the position of the methoxy group.

    4-Methoxyphenyl-quinolin-2-one: Lacks the dihydro component, leading to different chemical properties.

Uniqueness

3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its methoxyphenyl group and dihydroquinolinone core make it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFZAKZDYWSXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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